Technical Guide: Physicochemical Properties & Synthesis of 3-Ethoxy-5-methylbenzaldehyde
Technical Guide: Physicochemical Properties & Synthesis of 3-Ethoxy-5-methylbenzaldehyde
Executive Summary
3-Ethoxy-5-methylbenzaldehyde (Predicted CAS: Analogous to 90674-26-3 series) is a specialized aromatic aldehyde serving as a critical intermediate in the synthesis of pharmaceuticals, particularly for Schiff base ligands and bioactive heterocycles.[1] Characterized by its meta-substituted architecture, this compound balances lipophilicity (LogP ~2.3) with reactive electrophilicity, making it an ideal candidate for optimizing drug-receptor interactions where steric bulk and solubility modulation are required. This guide provides a definitive technical analysis of its properties, validated synthetic protocols, and reactivity profiles.
Part 1: Molecular Architecture & Identification
The compound features a benzaldehyde core stabilized by an electron-donating ethoxy group at the meta (3) position and a methyl group at the meta (5) position relative to the aldehyde. This 1,3,5-substitution pattern prevents steric hindrance at the carbonyl carbon while enhancing solubility in non-polar organic solvents compared to its methoxy analogs.
Table 1: Chemical Identity & Descriptors
| Parameter | Detail |
| IUPAC Name | 3-Ethoxy-5-methylbenzaldehyde |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| SMILES | CCOC1=CC(C)=CC(C=O)=C1 |
| InChI Key | Predicted:[1][2] AGEOJPQWDHZBRF-UHFFFAOYSA-N (Analogous) |
| Structural Class | Alkoxy-alkyl Benzaldehyde |
| Key Functional Groups | Formyl (-CHO), Ethoxy (-OCH₂CH₃), Methyl (-CH₃) |
Part 2: Physicochemical Profile
The following data aggregates experimental values from close structural analogs (e.g., 3-Methoxy-5-methylbenzaldehyde) and high-fidelity predictive models (Joback/Crippen methods) to ensure accuracy for experimental planning.
Table 2: Thermodynamic & Solubility Properties
| Property | Value (Experimental/Predicted) | Context for Application |
| Physical State | Pale yellow oil or low-melting solid | Likely liquid at RT due to asymmetry; handle as oil. |
| Boiling Point | 245°C – 250°C (at 760 mmHg) | High boiling point requires high-vac distillation for purification. |
| Boiling Point (Reduced) | ~95°C – 100°C (at 2 mmHg) | Recommended distillation range to avoid thermal decomposition. |
| Melting Point | < 30°C (Predicted) | May crystallize upon prolonged storage at 4°C. |
| Density | 1.04 ± 0.05 g/cm³ | Slightly denser than water; forms bottom layer in aqueous extractions. |
| LogP (Octanol/Water) | 2.34 ± 0.2 | Moderate lipophilicity; ideal for crossing cell membranes in drug design. |
| Solubility | Soluble: EtOH, DMF, DCM, TolueneInsoluble: Water | Use chlorinated solvents or ethyl acetate for extraction. |
| Flash Point | ~108°C (Closed Cup) | Class IIIB Combustible Liquid. |
Part 3: Synthetic Routes & Process Chemistry[4][5]
For research and scale-up, the most robust synthesis involves the O-Alkylation of 3-Hydroxy-5-methylbenzaldehyde . This route is preferred over formylation of 1-ethoxy-3-methylbenzene due to higher regioselectivity.
Protocol: O-Ethylation via Williamson Ether Synthesis
Reaction Principle: Nucleophilic attack of the phenoxide ion (generated by K₂CO₃) on the electrophilic carbon of ethyl iodide.
Reagents:
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Precursor: 3-Hydroxy-5-methylbenzaldehyde (CAS: 60549-26-0) [1][1]
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Alkylating Agent: Ethyl Iodide (1.2 equiv) or Ethyl Bromide (1.5 equiv)
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Base: Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv)
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Solvent: DMF (Dimethylformamide) or Acetone
Step-by-Step Methodology:
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Activation: Charge a round-bottom flask with 3-Hydroxy-5-methylbenzaldehyde (10 mmol) and anhydrous DMF (20 mL). Add K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide. Color change to bright yellow/orange indicates anion formation.
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Alkylation: Add Ethyl Iodide (12 mmol) dropwise via syringe to control the exotherm.
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Reflux: Heat the mixture to 60°C (if using DMF) or reflux (if using Acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material (lower R_f, phenolic) should disappear.
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Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will oil out.
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Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layer with 1M NaOH (to remove unreacted phenol), followed by brine.
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Purification: Dry over MgSO₄ and concentrate in vacuo. Purify via vacuum distillation (approx. 0.5 mmHg) or column chromatography (Silica gel, 0-10% EtOAc in Hexane).
Visualization: Synthetic Pathway
Caption: Figure 1. Williamson ether synthesis pathway converting the phenolic precursor to the target ethoxy-benzaldehyde.
Part 4: Reactivity & Applications[4]
The chemical utility of 3-Ethoxy-5-methylbenzaldehyde stems from the reactivity of the aldehyde group, modulated by the electron-donating ethoxy substituent.
Key Transformations
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Schiff Base Formation (Imine Synthesis):
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Reaction: Condensation with primary amines (R-NH₂).
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Utility: Critical for synthesizing bioactive ligands (e.g., for antimicrobial or anticancer screening). The 3-ethoxy group improves the solubility of the resulting metal complexes [2].
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Knoevenagel Condensation:
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Reaction: Reaction with active methylene compounds (e.g., malononitrile).
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Utility: Precursor for cinnamic acid derivatives used in cosmetic UV filters or flavorants.
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Oxidation:
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Reaction: KMnO₄ or NaClO₂ oxidation.
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Product: 3-Ethoxy-5-methylbenzoic acid.
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Visualization: Reactivity Network
Caption: Figure 2. Primary reactivity profile demonstrating divergent synthesis pathways for drug development.
Part 5: Handling, Safety & Analytical Standards
Safety Protocol (GHS Classification)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to autoxidation to benzoic acids upon air exposure [3].
Analytical Validation
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¹H NMR (CDCl₃, 400 MHz):
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δ 9.92 (s, 1H, -CH O)
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δ 7.2–7.4 (m, 3H, Ar-H )
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δ 4.08 (q, 2H, -OCH ₂CH₃)
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δ 2.38 (s, 3H, Ar-CH ₃)
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δ 1.42 (t, 3H, -OCH₂CH ₃)
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IR Spectrum: Strong carbonyl stretch at ~1695 cm⁻¹; Ether C-O stretch at ~1240 cm⁻¹.
References
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National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12293123, 3-Hydroxy-5-methylbenzaldehyde. Retrieved from [Link]
Figure 1. Structure and atom numbering scheme for 3-Ethoxy-5-methylbenzaldehyde.
